molecular formula C26H26N2O4 B8452359 1-[3-(Benzyloxy)benzyl]-4-(benzyloxy)carbonyl-2-piperazinone

1-[3-(Benzyloxy)benzyl]-4-(benzyloxy)carbonyl-2-piperazinone

Cat. No. B8452359
M. Wt: 430.5 g/mol
InChI Key: KPTGKERMPLMGRG-UHFFFAOYSA-N
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Patent
US06562823B1

Procedure details

Sodium hydride (430 mg, 10.8 mmol as 60% dispersion in mineral oil) was triturated with hexanes, then suspended in 5 mL of DMF. After cooling to 0° C., 4-(benzyloxy)carbonyl-2-piperazinone was added (1.68 g, 7.18 mmol). After 15 minutes, a solution of the product from Step H (2.096 g, 7.18 mmol) in 2 mL of DMF was added, followed by a 1 mL DMF rinse. The reaction was warmed to room temperature, stirred for 30 minutes, then poured into EtOAc. The organic layer was washed with water, sat. aq. NaHCO3 and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting product was purified by silica gel chromatography (60% EtAOAc/hexane) to produce the titled product as a pale yellow oil.
Quantity
430 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
product
Quantity
2.096 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][NH:16][C:15](=[O:19])[CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:20]([O:27][C:28]1[CH:29]=[C:30]([CH:37]=[CH:38][CH:39]=1)[CH2:31]CS([O-])(=O)=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C=O)C>[CH2:20]([O:27][C:28]1[CH:29]=[C:30]([CH:37]=[CH:38][CH:39]=1)[CH2:31][N:16]1[CH2:17][CH2:18][N:13]([C:11]([O:10][CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:12])[CH2:14][C:15]1=[O:19])[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(NCC1)=O
Step Three
Name
product
Quantity
2.096 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CCS(=O)(=O)[O-])C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
ADDITION
Type
ADDITION
Details
poured into EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by silica gel chromatography (60% EtAOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CN2C(CN(CC2)C(=O)OCC2=CC=CC=C2)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.